molecular formula C9H6BrF3N2 B13989331 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine

6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13989331
M. Wt: 279.06 g/mol
InChI Key: XRLUKCWQMWWGNM-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor can be employed . The reaction is facilitated by the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in studying biological mechanisms .

Comparison with Similar Compounds

  • 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Comparison: The presence of the methyl group at the 2-position and the trifluoromethyl group at the 8-position distinguishes it from other derivatives, providing distinct electronic and steric properties .

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

6-bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6BrF3N2/c1-5-3-15-4-6(10)2-7(8(15)14-5)9(11,12)13/h2-4H,1H3

InChI Key

XRLUKCWQMWWGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br

Origin of Product

United States

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